

# NBI-35965: Application Notes and Protocols for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**NBI-35965** is a selective and orally active antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1), a key component of the hypothalamic-pituitary-adrenal (HPA) axis and central stress response systems.[1][2][3] With high affinity for the CRF1 receptor ( $K_i \approx 4$  nM, p $K_i = 8.5$ ), **NBI-35965** effectively penetrates the blood-brain barrier and has demonstrated anxiolytic and stress-reducing effects in a variety of preclinical models.[1][4] These application notes provide a summary of the known characteristics of **NBI-35965** and detailed protocols for its use in in vivo studies, based on publicly available data.

## **Mechanism of Action and Signaling Pathway**

NBI-35965 exerts its pharmacological effects by selectively blocking the binding of corticotropin-releasing factor (CRF) to the CRF1 receptor.[1] This receptor is widely expressed in the central nervous system, including the cortex, cerebellum, hippocampus, and amygdala. [2] Activation of CRF1 receptors, primarily by CRF and urocortin 1, initiates a G-protein-coupled signaling cascade that is central to the body's response to stress.[5][6] By antagonizing this interaction, NBI-35965 mitigates the downstream effects of CRF, including the release of adrenocorticotropic hormone (ACTH) from the pituitary and the activation of neural circuits involved in anxiety and stress-related behaviors.[1][4] The compound shows no significant binding affinity for the CRF2 receptor subtype.[1][7]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. CRF1 Receptors | CRF Receptors | Tocris Bioscience [tocris.com]
- 3. Recent advances in small molecule antagonists of the corticotropin-releasing factor type-1 receptor-focus on pharmacology and pharmacokinetics PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Corticotropin releasing factor and drug seeking in substance use disorders: Preclinical evidence and translational limitations PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Corticotropin-releasing Factor Signaling in Stress-related Alterations of Colonic Motility and Hyperalgesia [jnmjournal.org]
- 7. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stressinduced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [NBI-35965: Application Notes and Protocols for In Vivo Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676989#nbi-35965-experimental-protocol-for-in-vivo-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com